(R)-2-Hydroxybutyl tosylate

概要

説明

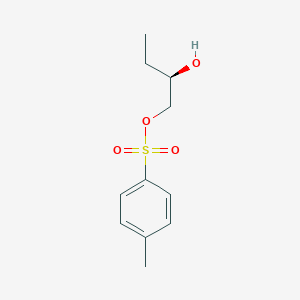

(R)-2-Hydroxybutyl tosylate (CAS: 103745-07-9 or 143693-24-7) is an organosulfonate ester characterized by the presence of a chiral hydroxyl group at the second carbon of a butyl chain and a tosyl (p-toluenesulfonyl) leaving group. Its molecular formula is C₁₁H₁₆O₄S, with a molecular weight of 244.305 g/mol. This compound is primarily used in synthetic organic chemistry as an intermediate for nucleophilic substitution reactions, leveraging the tosyl group’s propensity to act as a superior leaving group. The stereochemistry of the hydroxyl group (R-configuration) plays a critical role in its reactivity and applications in asymmetric synthesis.

準備方法

Synthetic Routes and Reaction Mechanisms

Core Reaction: Tosylation of (R)-2-Hydroxybutanol

The primary synthesis route involves the reaction of (R)-2-hydroxybutanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The mechanism proceeds via nucleophilic attack of the alcohol’s oxygen on the electrophilic sulfur atom of TsCl, followed by chloride elimination (Figure 1)5. Pyridine or triethylamine (TEA) is typically employed to neutralize HCl byproducts, driving the reaction to completion .

Reaction Equation :

Key Conditions :

Optimization of Reaction Conditions

Orthogonal Experimental Design

Orthogonal experiments have identified critical variables affecting yield and selectivity (Table 1) :

Catalyst Selection :

-

Pyridine : Traditional base with moderate efficacy (70–80% conversion) .

-

1-Methylimidazole : Superior activity, achieving >90% conversion in DCM .

-

DMAP (4-Dimethylaminopyridine) : Accelerates reaction kinetics but risks over-tosylation .

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial protocols emphasize scalability through continuous flow reactors, which enhance heat transfer and mixing efficiency. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 0.1–1 L | 50–500 L |

| Residence Time | 4–6 hours | 2–3 hours |

| Solvent Throughput | 10 mL/min | 5–10 L/min |

| Yield | 80–85% | 75–82% |

Challenges :

-

Incomplete Tosylation : Residual hydroxyl groups (5–10%) necessitate post-reaction purification .

-

Stereochemical Integrity : Racemization risks at elevated temperatures (>30°C) .

Analytical Validation and Quality Control

Purity Assessment Techniques

Chromatography :

-

HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve tosylate peaks (retention time: 8.2 min) .

-

Chiral HPLC : Quantifies enantiomeric excess (ee >98%) using cellulose-based columns .

Spectroscopy :

-

¹H NMR : Aromatic protons of the tosyl group (δ 7.2–7.8 ppm) confirm functionalization .

-

Polarimetry : [α]ᴅ²⁵ = +12.5° (c = 1, CHCl₃) verifies (R)-configuration .

Challenges and Mitigation Strategies

Hydrolytic Sensitivity

Tosylates are prone to hydrolysis under ambient conditions. Storage recommendations include:

Byproduct Formation

Di-tosylation : Occurs with excess TsCl (>1.5 eq.) or prolonged reaction times. Mitigated by stoichiometric control .

Racemization : Minimized by maintaining temperatures ≤25°C and avoiding protic solvents .

化学反応の分析

Types of Reactions: ®-2-Hydroxybutyl tosylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include halides, cyanides, and amines.

Elimination Reactions: Under basic conditions, ®-2-hydroxybutyl tosylate can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium iodide in acetone or potassium cyanide in dimethyl sulfoxide are commonly used.

Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are employed.

Major Products Formed:

Nucleophilic Substitution: Depending on the nucleophile, products can include ®-2-iodobutane, ®-2-cyanobutane, or ®-2-aminobutane.

Elimination Reactions: The major product is typically ®-2-butene.

科学的研究の応用

Organic Synthesis

(R)-2-Hydroxybutyl tosylate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitutions makes it valuable for creating a range of derivatives.

- Key Reactions :

- Nucleophilic Substitution : The compound can react with nucleophiles such as halides, amines, and cyanides to form substituted products.

- Elimination Reactions : Under basic conditions, it can undergo elimination to yield alkenes.

| Reaction Type | Common Nucleophiles | Major Products |

|---|---|---|

| Nucleophilic Substitution | Halides, Amines, Cyanides | (R)-2-chlorobutanol, (R)-2-aminobutanol |

| Elimination | Strong Bases | (R)-2-butene |

Pharmaceutical Chemistry

The chirality of this compound allows for the synthesis of enantiomerically pure compounds, which are crucial in drug development. Its application in synthesizing active pharmaceutical ingredients (APIs) has been documented, pointing to its significance in medicinal chemistry.

Polymer Chemistry

Recent studies highlight its role as a precursor for multifunctional star-shaped tosylates used in living cationic ring-opening polymerization (CROP). These polymers have potential applications in drug delivery systems and advanced materials.

作用機序

The mechanism of action of ®-2-hydroxybutyl tosylate primarily involves its role as a leaving group in chemical reactions. The tosylate group, being a good leaving group, facilitates the departure of the leaving group, allowing nucleophiles to attack the carbon center. This property is exploited in various substitution and elimination reactions, making the compound valuable in organic synthesis.

類似化合物との比較

Comparison with Structurally Similar Tosylates

Structural and Functional Group Variations

The reactivity and physicochemical properties of tosylates are influenced by their substituents and stereochemistry. Below is a comparative analysis of (R)-2-Hydroxybutyl tosylate with analogous compounds:

Key Observations:

- Steric and Electronic Effects: The hydroxyl group in this compound enhances hydrogen-bonding interactions, influencing solvolysis pathways compared to non-hydroxylated analogs like n-octyl tosylate.

- Reactivity in Solvolysis: 4,4-Dimethoxy-1-butyl tosylate exhibits a 3,900-fold rate enhancement in trifluoroethanolysis compared to n-octyl tosylate due to neighboring acetal methoxyl participation. this compound likely undergoes solvolysis via a similar neighboring-group mechanism, but with slower kinetics due to reduced nucleophilicity of the hydroxyl group compared to methoxyl.

- Biological Relevance : Tosylates like niraparib tosylate () demonstrate radiosensitizing effects in cancer therapy, though this compound’s biological activity remains unexplored in the provided evidence.

Thermodynamic and Kinetic Data

- Solvolysis Rates: In trifluoroethanol, 5,5-dimethoxy-1-pentyl tosylate solvolyzes 245 times faster than n-octyl tosylate. Cyclopropylearbinyl tosylate (3-H) shows a solvolysis rate correlation with cholesteryl tosylate, suggesting shared carbocation-intermediate mechanisms. this compound’s solvolysis is expected to proceed via a partially stabilized carbocation, with rate modulation by the hydroxyl group’s electron-donating effects.

生物活性

The tosylate group in (R)-2-hydroxybutyl tosylate enhances its utility in organic synthesis by acting as an excellent leaving group in nucleophilic substitution reactions (S_N2) and elimination reactions (E2) . The mechanism of action involves the conversion of the tosylate group into a more reactive sulfonate group, facilitating subsequent chemical transformations.

Types of Reactions

- Nucleophilic Substitution (S_N2) : Common nucleophiles such as halides and alkoxides can react with this compound under mild conditions.

- Elimination (E2) : Strong bases can induce elimination reactions, leading to the formation of alkenes .

Biological Activity Insights

Although specific studies on this compound are scarce, related compounds have demonstrated various biological activities. Generally, tosylates serve as intermediates in the synthesis of biologically active molecules and pharmaceuticals. The chirality of this compound may influence its interactions with biological systems, potentially affecting its pharmacological profile .

Structural Similarities and Biological Implications

Compounds with similar structures often exhibit interesting biological properties. For instance, studies on various tosylates have shown their ability to interact with cellular membranes and influence biological pathways . The chirality and functional groups present in these compounds can significantly affect their reactivity and selectivity in biological systems.

Case Studies and Research Findings

- Tosylates in Drug Synthesis : Research has indicated that tosylates like this compound can be used as precursors in drug synthesis. For example, they may facilitate the development of prodrugs that enhance bioavailability or target specific biological pathways .

- Fragmentation Studies : In studies involving radical-initiated fragmentations of model compounds containing tosylate groups, it was found that these compounds could undergo significant transformations under specific conditions, suggesting potential applications in drug delivery systems .

- Biological Activity Profiling : A study on related compounds highlighted their differential ability to inhibit cell growth across various cancer cell lines, indicating that modifications to the tosylate structure could lead to enhanced biological activity .

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-Hydroxybutyl tosylate, and how can reaction conditions be optimized to enhance enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via tosylation of (R)-2-hydroxybutanol using tosyl chloride (TsCl) under controlled conditions (e.g., anhydrous environment, low temperature). Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane or THF), and reaction time to minimize racemization. Chiral resolution techniques, such as crystallization with enantiopure counterions or chiral chromatography, can improve enantiomeric purity. Challenges in maintaining stoichiometric consistency of the tosylate counterion, as observed in related compounds (e.g., ademetionine disulfate tosylate), highlight the need for rigorous purification protocols .

Q. Which analytical techniques are most effective for characterizing the structural and chiral integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) is critical for verifying enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. Surrogate reference standards, as proposed for unstable sulfonium compounds like ademetionine disulfate tosylate, may be adapted to ensure analytical reliability .

Q. What are the critical parameters to control during the purification of this compound to prevent byproduct formation?

- Methodological Answer : Key parameters include solvent selection (e.g., ethyl acetate for crystallization), temperature control during recrystallization, and use of activated charcoal to adsorb impurities. Column chromatography with silica gel or reverse-phase media can isolate the target compound from diastereomeric byproducts. Monitoring via thin-layer chromatography (TLC) ensures process consistency, as deviations in purification may lead to non-stoichiometric counterion ratios, a common issue in tosylate derivatives .

特性

IUPAC Name |

[(2R)-2-hydroxybutyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSOURZMHXZMJW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](COS(=O)(=O)C1=CC=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。